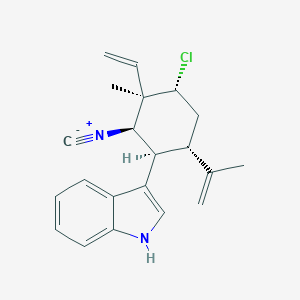

Hapalindole E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hapalindole E is a useful research compound. Its molecular formula is C21H23ClN2 and its molecular weight is 338.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Hapalindole E exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that various hapalindoles, including this compound, have minimum inhibitory concentration (MIC) values as low as 0.06 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae . Notably, 12-epi-hapalindole E isonitrile has been identified as an inhibitor of bacterial RNA polymerase, with an IC50 value of 500 μM. This suggests potential therapeutic applications in treating infections caused by multi-drug resistant bacteria .

Insecticidal Activity

Research indicates that hapalindoles can also serve as insecticides. For instance, 12-epi-hapalindole J isonitrile has demonstrated complete lethality against Chironomus riparius larvae at concentrations of 26 μM . This property positions hapalindoles as promising candidates for developing eco-friendly pest control agents in agriculture.

Neuroactive Agents

Recent studies have explored the neuroactive properties of hapalindoles, revealing their potential as modulators of sodium channels. In neuroblastoma cell lines, compounds such as hapalindole C and J showed significant effects on membrane potential with IC50 values ranging from 4.8 to 10.6 μM . This suggests their utility in developing treatments for neurological disorders.

Antitumor Activity

This compound has also been investigated for its antitumor properties. Research indicates that certain hapalindoles can inhibit T-cell proliferation, which may have implications for autoimmune disorder treatments . The specific mechanisms through which these compounds exert their effects are still under investigation but indicate a broad scope of therapeutic potential.

Synthetic Biology and Production

The production of hapalindoles has been enhanced through synthetic biology approaches. Engineered strains of cyanobacteria such as Synechococcus elongatus have been developed to produce hapalindole-type compounds efficiently from carbon dioxide . This biotechnological advancement not only facilitates the sustainable production of these valuable compounds but also allows for the exploration of their biosynthetic pathways.

Environmental Applications

Hapalindoles have been studied for their role in bioremediation. Cyanobacteria capable of producing these compounds can sequester heavy metals from polluted environments, contributing to environmental cleanup efforts . The ability to accumulate high amounts of pollutants demonstrates the ecological significance of these organisms beyond their pharmaceutical potential.

Summary Table: Applications of this compound

Eigenschaften

CAS-Nummer |

101968-73-4 |

|---|---|

Molekularformel |

C21H23ClN2 |

Molekulargewicht |

338.9 g/mol |

IUPAC-Name |

3-[(1S,2R,3R,4R,6S)-4-chloro-3-ethenyl-2-isocyano-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |

InChI |

InChI=1S/C21H23ClN2/c1-6-21(4)18(22)11-15(13(2)3)19(20(21)23-5)16-12-24-17-10-8-7-9-14(16)17/h6-10,12,15,18-20,24H,1-2,11H2,3-4H3/t15-,18-,19+,20-,21+/m1/s1 |

InChI-Schlüssel |

IJEJDCXOVNHHAX-GRARQNNCSA-N |

SMILES |

CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |

Isomerische SMILES |

CC(=C)[C@H]1C[C@H]([C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |

Kanonische SMILES |

CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.